
Guanosine, 2'-C-methyl-6-O-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, 2’-C-methyl-6-O-methyl- is a modified nucleoside analog with the molecular formula C12H17N5O5 and a molecular weight of 311.29 g/mol. This compound is known for its significant antiviral properties, particularly against RNA viruses such as hepatitis C and respiratory syncytial virus (RSV). It is a derivative of guanosine, where the 2’-carbon and the 6-oxygen positions are methylated, enhancing its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-C-methyl-6-O-methyl- typically involves the methylation of guanosine at the 2’-carbon and 6-oxygen positions. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure selective methylation. Common reagents used in these reactions include methyl iodide and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions: Guanosine, 2’-C-methyl-6-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, methyl iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methylated positions.
科学研究应用
Guanosine, 2’-C-methyl-6-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes involved in nucleic acid metabolism.
Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs, particularly against RNA viruses like hepatitis C and RSV.
Industry: It is used in the production of pharmaceuticals and as a research tool in the study of nucleic acid chemistry.
作用机制
The mechanism of action of Guanosine, 2’-C-methyl-6-O-methyl- involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of RNA viruses. The methylation at the 2’-carbon and 6-oxygen positions enhances its stability and resistance to enzymatic degradation, making it more effective as an antiviral agent.
相似化合物的比较
Bemnifosbuvir (AT-527): Another guanosine analog with antiviral properties.
2’-F-2’-C-methyl guanosine: A similar compound with fluorine substitution at the 2’-carbon position.
Comparison: Guanosine, 2’-C-methyl-6-O-methyl- is unique due to its dual methylation, which enhances its stability and antiviral activity compared to other guanosine analogs. While compounds like Bemnifosbuvir and 2’-F-2’-C-methyl guanosine also exhibit antiviral properties, the specific modifications in Guanosine, 2’-C-methyl-6-O-methyl- provide distinct advantages in terms of resistance to enzymatic degradation and effectiveness against a broader range of RNA viruses .
属性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC 名称 |
(3R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5?,7?,10?,12-/m1/s1 |
InChI 键 |
OAIGYKVLSKBAJZ-VDXLJIONSA-N |
手性 SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


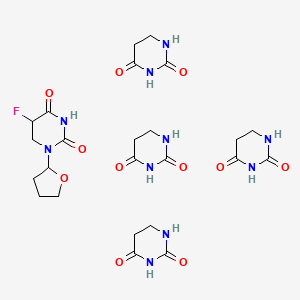

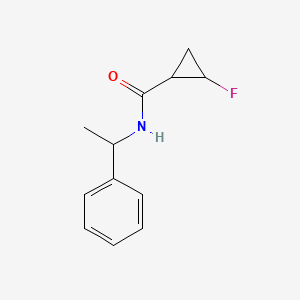
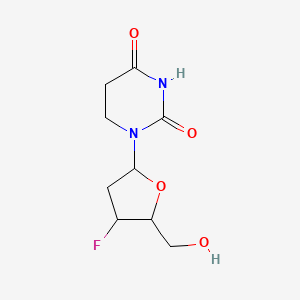
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)


![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
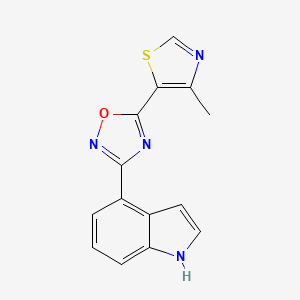
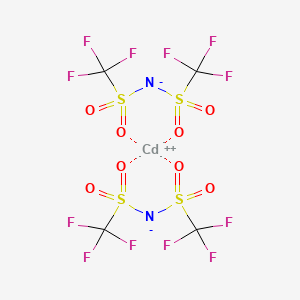
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
